molecular formula C22H27N5OS B12026935 4-({(E)-[4-(Diethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(Diethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12026935
M. Wt: 409.5 g/mol
InChI Key: XQRSZUOSRBDJFL-HZHRSRAPSA-N
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Description

4-({(E)-[4-(Diethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(Diethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Diethylamino Group: This step involves the reaction of the triazole intermediate with diethylamine under controlled conditions.

    Attachment of the Isopropoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar properties, making it a subject of interest in drug discovery.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further investigation in therapeutic research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(Diethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-({(E)-[4-(Diethylamino)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-({(E)-[4-(Diethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the diethylamino and isopropoxyphenyl groups may enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds.

Properties

Molecular Formula

C22H27N5OS

Molecular Weight

409.5 g/mol

IUPAC Name

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H27N5OS/c1-5-26(6-2)19-12-10-17(11-13-19)15-23-27-21(24-25-22(27)29)18-8-7-9-20(14-18)28-16(3)4/h7-16H,5-6H2,1-4H3,(H,25,29)/b23-15+

InChI Key

XQRSZUOSRBDJFL-HZHRSRAPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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